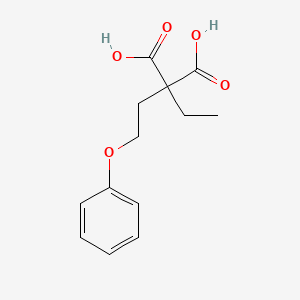

Ethyl(2-phenoxyethyl)propanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

5449-64-9 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

2-ethyl-2-(2-phenoxyethyl)propanedioic acid |

InChI |

InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

VINVCCQZJDSBAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Phenoxyethyl Propanedioic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation via Malonic Ester Alkylation

A primary method for synthesizing substituted acetic acids is the malonic ester synthesis. wikipedia.org This process involves the alkylation of diethyl malonate or other malonic acid esters at the carbon atom situated between the two carbonyl groups. wikipedia.org The resulting compound can then be transformed into a substituted acetic acid. wikipedia.org

The initial step of this synthesis involves the deprotonation of the malonic ester. The alpha-hydrogens of the malonic ester are acidic due to their position adjacent to two carbonyl groups and can be removed by a base, such as sodium ethoxide, to form a sodio malonic ester, which is an enolate. libretexts.orgpressbooks.pub This enolate is a potent nucleophile and can subsequently be alkylated by reacting it with an alkyl halide. libretexts.orgpressbooks.pub This reaction proceeds via an S(_N)2 mechanism, where the enolate attacks the alkyl halide, leading to the formation of a new carbon-carbon bond. organicchemistrytutor.com

Optimization of Alkylation Conditions: Base, Solvent, and Temperature Effects

The efficiency of the alkylation of malonic esters is significantly influenced by the reaction conditions, including the choice of base, solvent, and temperature. The base should be strong enough to deprotonate the malonic ester quantitatively. organicchemistrytutor.com Sodium ethoxide in ethanol (B145695) is a commonly used base for this purpose. pressbooks.pub It is crucial that the base used corresponds to the ester group of the malonic ester to prevent transesterification, a side reaction that can lead to a mixture of products. wikipedia.orgorganicchemistrytutor.com

The choice of solvent can also dramatically affect the reaction rate. Polar aprotic solvents, such as acetone (B3395972), can increase the rate of S(_N)2 reactions by solvating the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. libretexts.org For instance, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol. libretexts.org

Temperature is another critical parameter. Lower reaction temperatures generally lead to higher enantioselectivities in asymmetric alkylations, though this may come at the cost of a lower reaction rate and longer reaction times. frontiersin.org Optimization studies aim to find a balance between reaction rate, yield, and selectivity. For example, in a particular phase-transfer catalytic alkylation, the optimal conditions were found to be 50% potassium hydroxide (B78521) in toluene (B28343) at -40°C. frontiersin.org

Table 1: Effect of Reaction Conditions on Malonic Ester Alkylation

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Strong bases (e.g., Sodium Ethoxide) | Promotes formation of the enolate | pressbooks.pub |

| Matching alkoxide to ester | Prevents transesterification | wikipedia.orgorganicchemistrytutor.com | |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | Can significantly increase reaction rate | libretexts.orgnih.gov |

| Polar protic (e.g., Ethanol) | Can solvate the nucleophile, reducing reactivity | libretexts.org | |

| Temperature | Lower temperature | Can increase stereoselectivity | frontiersin.org |

Stereoselective Approaches to 2-Substituted Propanedioates

The synthesis of chiral 2-substituted propanedioates, which are valuable building blocks in medicinal chemistry, often requires stereoselective methods. nih.gov One effective strategy is the use of chiral phase-transfer catalysts. frontiersin.org These catalysts can facilitate the enantioselective alkylation of malonic esters, leading to products with high enantiomeric excess. frontiersin.org The structure of the catalyst and the reaction conditions, particularly temperature, play a crucial role in determining the degree of stereoselectivity. frontiersin.org

Another approach involves the use of biocatalysts, such as transaminases. These enzymes can catalyze the stereoselective synthesis of chiral amines, which can then be used as precursors for other chiral molecules. nih.gov For example, transaminases have been used in the synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. nih.gov

Elaboration of the 2-Phenoxyethyl Moiety: Precursor Synthesis and Coupling

The introduction of the 2-phenoxyethyl group is a key step in the synthesis of the target molecule. This is typically achieved by reacting a suitable precursor containing the phenoxyethyl moiety with the malonic ester enolate.

Synthesis of 2-Phenoxyethyl Halides and Related Electrophiles

2-Phenoxyethyl halides, such as 2-phenoxyethyl bromide, are common electrophiles used to introduce the 2-phenoxyethyl group. These can be synthesized through various methods. One common route involves the reaction of a phenol (B47542) with a dihaloethane, such as 1,2-dibromoethane, under basic conditions. For instance, 2-(2,2,2-trifluoroethoxy)phenol (B147642) can be reacted with 2-bromoethanol (B42945) in the presence of potassium carbonate to yield 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, which can then be converted to the corresponding halide. google.com

Alternatively, aldehydes can be converted into alkyl halides through a deformylative halogenation process. nih.gov This method utilizes photoredox catalysis to generate a C(sp³)-centered radical from a 1,4-dihydropyridine (B1200194) derived from the aldehyde, which then couples with a halogen radical. nih.gov

Nucleophilic Substitution and Cross-Coupling Reactions for Phenoxyethyl Incorporation

The incorporation of the phenoxyethyl group onto the malonic ester is typically achieved through a nucleophilic substitution reaction. khanacademy.orgucsb.edu The enolate of the malonic ester acts as the nucleophile, attacking the electrophilic carbon of the 2-phenoxyethyl halide and displacing the halide leaving group in an S(_N)2 reaction. openochem.orgchemguide.co.uk The efficiency of this reaction is subject to the general principles of S(_N)2 reactions, including the nature of the leaving group and steric hindrance. pressbooks.pub

Cross-coupling reactions offer an alternative and powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are widely used in organic synthesis. wikipedia.orgyoutube.comnih.gov These reactions typically involve the coupling of an organometallic nucleophile with an organic halide electrophile. nih.gov While less common for the direct alkylation of malonic esters with phenoxyethyl groups, related cross-coupling strategies could be envisioned for the synthesis of analogues. For example, cross-dehydrogenative coupling reactions allow for the direct C-H functionalization of arenes and heteroarenes. chim.it

Esterification and Transesterification Reactions for Ethyl Propanedioate Formation

The final step in the synthesis of ethyl(2-phenoxyethyl)propanedioic acid often involves the formation of the ethyl ester. This can be achieved through direct esterification of the corresponding carboxylic acid or via transesterification.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. chemguide.co.ukbyjus.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. chemguide.co.ukceon.rs To drive the reaction towards the product, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. researchgate.net The rate of esterification is influenced by factors such as the structure of the alcohol and the reaction temperature. ceon.rs

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be used to convert one type of ester into another. For example, diethyl malonate can undergo transesterification with benzyl (B1604629) alcohol in the presence of a modified zirconia catalyst to produce dibenzyl malonate and benzyl ethyl malonate. researchgate.net The reaction conditions, including temperature, catalyst loading, and reactant molar ratio, can be optimized to maximize the yield of the desired product. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₃H₁₆O₅ |

| Diethyl malonate | C₇H₁₂O₄ |

| Sodium ethoxide | C₂H₅NaO |

| 2-Phenoxyethyl bromide | C₈H₉BrO |

| 1,2-Dibromoethane | C₂H₄Br₂ |

| 2-(2,2,2-trifluoroethoxy)phenol | C₈H₇F₃O₂ |

| 2-Bromoethanol | C₂H₅BrO |

| Potassium carbonate | K₂CO₃ |

| 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | C₁₀H₁₁F₃O₃ |

| Benzyl alcohol | C₇H₈O |

| Dibenzyl malonate | C₁₇H₁₆O₄ |

| Benzyl ethyl malonate | C₁₂H₁₄O₄ |

| Bromoethane | C₂H₅Br |

| Potassium iodide | KI |

| Acetone | C₃H₆O |

| Methanol | CH₄O |

| Toluene | C₇H₈ |

| Potassium hydroxide | KOH |

Catalytic Innovations in the Synthesis of Malonic Acid Derivatives

The functionalization of propanedioic acid (malonic acid) and its esters is a cornerstone of organic synthesis for constructing intricate molecular architectures. The reactivity of the methylene (B1212753) group alpha to the two carbonyl functionalities allows for a variety of C-C bond-forming reactions. acs.orgnih.gov The classical malonic ester synthesis involves the deprotonation of the α-carbon with a base, followed by nucleophilic substitution with an alkyl halide. nih.govresearchgate.netgoogle.comwikipedia.orgorganic-chemistry.org While robust, this method can be limited by the need for strong bases and the potential for side reactions. nih.gov Modern catalytic methods have emerged to overcome these limitations, offering milder reaction conditions and enhanced control over selectivity.

For the synthesis of this compound, a plausible approach using traditional malonic ester synthesis would involve the reaction of diethyl malonate with a 2-phenoxyethyl halide. This sets a baseline for appreciating the advancements offered by the catalytic methods discussed below.

Photoinitiated and Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for organic synthesis, enabling the formation of C-C bonds under mild conditions. divyarasayan.orgrsc.org This methodology relies on photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.gov These radicals then participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods.

One notable application is the direct intermolecular C-H functionalization of electron-rich heterocycles with malonates. acs.orgnih.govbohrium.comacs.org For instance, the use of Ru(bpy)₃Cl₂ as a photocatalyst under visible light irradiation can facilitate the coupling of indoles, pyrroles, and furans with diethyl bromomalonate. acs.orgnih.govbohrium.comacs.org The mechanism involves the reductive quenching of the excited photocatalyst by a tertiary amine, which then reduces the bromomalonate to generate a malonyl radical. This radical can then add to the heterocycle to form the desired product. This approach is highlighted by its neutral reaction conditions, ambient temperature operation, and tolerance of various functional groups. nih.govbohrium.comacs.org

While not directly demonstrated for this compound, this technology could be adapted for its synthesis. For example, a phenoxy-containing radical precursor could be coupled with a malonic ester derivative under photoredox conditions. The general principle of generating carbon-centered radicals for C-C bond formation is a key takeaway from these studies. nih.gov

Table 1: Examples of Photoinitiated and Photoredox Catalysis in Malonate Functionalization

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Diethyl bromomalonate, Indole | Heteroaryl-substituted malonate | Mild conditions, good yields acs.orgnih.govbohrium.comacs.org |

| Organic Dyes | Malonates, Styrenes | Alkylated malonates | Metal-free catalysis researchgate.net |

Transition Metal-Mediated Transformations for Propanedioate Synthesis

Transition metals have long been indispensable in organic synthesis, and their application in the synthesis of propanedioates is no exception. mdpi.comuwa.edu.au Catalysts based on palladium, rhodium, and other transition metals offer unique pathways for C-C bond formation. google.comliv.ac.ukprinceton.edunih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are particularly powerful for the arylation of malonates. nih.gov For example, the reaction of aryl bromides or chlorides with dialkyl malonates can be achieved using a palladium catalyst with sterically hindered phosphine (B1218219) ligands. nih.gov This allows for the formation of aryl-substituted malonic esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. The synthesis of this compound could be envisioned through a palladium-catalyzed coupling of a phenoxy-substituted aryl halide with a suitable malonic ester derivative.

Rhodium catalysts have shown utility in chelation-assisted C-H bond functionalization reactions. nih.govnih.goviastate.edu This approach allows for the direct coupling of C-H bonds with various partners, including alkenes and alkynes. While direct application to malonate synthesis is less common, the principles of directed C-H activation could be applied to create complex propanedioate structures. Furthermore, rhodium catalysts are effective in stereoselective cyclopropanation reactions, which can be used to construct highly functionalized cyclopropane-containing malonic acid derivatives. rsc.orgrsc.org

Table 2: Transition Metal-Mediated Synthesis of Propanedioate Derivatives

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Palladium | Cross-coupling | Aryl halides, Dialkyl malonates | Aryl-substituted malonates nih.gov |

| Palladium | Decarboxylation-allylation | Allylic esters of malonic acids | Allylated malonates acs.org |

| Rhodium | C-H functionalization | Arenes, Alkenes/Alkynes | Functionalized arenes nih.govnih.goviastate.edu |

Organocatalysis in Stereocontrolled Propanedioate Functionalization

Organocatalysis has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. nih.govmdpi.com It utilizes small organic molecules to catalyze chemical transformations, often with high stereocontrol. nih.govnih.govmdpi.comrsc.org In the context of propanedioate synthesis, organocatalysis has been particularly successful in the asymmetric functionalization of malonates. beilstein-journals.orgacs.org

A prominent example is the organocatalytic Michael addition of malonates to α,β-unsaturated carbonyl compounds. beilstein-journals.org Chiral organocatalysts, such as those derived from Cinchona alkaloids, can effectively control the stereochemical outcome of this reaction, leading to the formation of enantioenriched products. These catalysts often operate through a dual-activation mechanism, where one part of the catalyst activates the nucleophile (malonate) and another part activates the electrophile (the enone). beilstein-journals.org

Furthermore, asymmetric alkylation of malonic diesters can be achieved using phase-transfer catalysis with chiral organocatalysts. acs.org This method allows for the synthesis of α,α-disubstituted malonates with a quaternary stereocenter in high enantioselectivity. The resulting chiral building blocks are valuable for the synthesis of complex natural products and pharmaceuticals. The application of these methods to the synthesis of chiral analogues of this compound could provide access to enantiomerically pure compounds with potentially interesting biological activities.

Table 3: Organocatalysis in Stereocontrolled Propanedioate Functionalization

| Catalyst Type | Reaction | Substrates | Key Outcome |

|---|---|---|---|

| Chiral Thioureas/Squaramides | Michael Addition | Malonates, Unsaturated 1,4-diketones | High yields and enantioselectivities beilstein-journals.org |

| Cinchona Alkaloid Derivatives | Phase-Transfer Alkylation | α-Monosubstituted malonic diesters | α,α-Disubstituted products with high enantioselectivity acs.org |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Phenoxyethyl Propanedioic Acid

Decarboxylation Reactions of Substituted Propanedioic Esters and Acids

The conversion of malonic acid derivatives to simpler carboxylic acids through the removal of a carboxyl group is a fundamental transformation in organic synthesis. wikipedia.org This process, known as decarboxylation, can be initiated through various methods, including thermal and catalytic approaches.

Mechanistic Investigations of Thermal and Catalytic Decarboxylation Processes

The decarboxylation of a substituted propanedioic acid like the derivative of Ethyl(2-phenoxyethyl)propanedioic acid typically requires prior hydrolysis of the ester group to the corresponding dicarboxylic acid. masterorganicchemistry.com

Thermal Decarboxylation: Upon heating, the resulting disubstituted malonic acid undergoes thermal decarboxylation. wikipedia.org The mechanism for this reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. jove.commasterorganicchemistry.com This enol then rapidly tautomerizes to the more stable keto form, yielding the final substituted carboxylic acid product. masterorganicchemistry.comjove.com The presence of a β-carbonyl group is crucial, as it enables the formation of this cyclic intermediate, significantly lowering the activation energy for the C-C bond cleavage compared to simple carboxylic acids. masterorganicchemistry.com

Catalytic Decarboxylation: Modern synthetic methods have introduced milder, catalytic alternatives to high-temperature thermal decarboxylation. Photoredox catalysis, for instance, enables the direct double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org This process involves the single-electron oxidation of a carboxylate to form an acyloxyl radical, which rapidly expels CO2 to generate a carbon-centered radical. nih.gov This radical can then be functionalized, providing an efficient route to alkyl products. nih.gov Control experiments have confirmed that in the absence of the photocatalyst, thermal decomposition does not occur under these conditions, highlighting a distinct mechanistic pathway from the classical thermal approach. nih.gov

The Krapcho decarboxylation offers another catalytic pathway, particularly useful for esters. It often utilizes salts like lithium chloride in a polar aprotic solvent such as DMSO, and can be facilitated by microwave conditions. organic-chemistry.org

Product Scope and Selectivity in Decarboxylative Transformations

The outcome of decarboxylation is highly dependent on the substrate and the reaction conditions. In the malonic ester synthesis, the process is designed to yield a mono-substituted acetic acid derivative after alkylation and subsequent hydrolysis and decarboxylation. masterorganicchemistry.compearson.com

The nature of the substituents on the alpha-carbon significantly influences the reaction. Studies on various malonic acid derivatives show that both aryl- and alkyl-substituted compounds are viable substrates for decarboxylation. nih.gov Aryl-substituted derivatives are often more prone to hydrodecarboxylation, potentially due to the stabilization of the resulting radical intermediate. nih.gov Dialkyl substituted malonic acids can be efficiently decarboxylated, whereas some monoalkyl substituted acids may give poorer yields under certain catalytic conditions. nih.gov

Enzymatic methods have also been explored to achieve asymmetric decarboxylation of prochiral disubstituted malonic acids, yielding optically active products. bohrium.com The substrate specificity in these biotransformations can be influenced by both the steric bulk and the electronic properties of the substituents. bohrium.com

Table 1: Comparison of Decarboxylation Methods for Substituted Malonic Acids

| Method | Typical Conditions | Mechanism | Key Features |

|---|---|---|---|

| Thermal | Heat (often >150°C) after hydrolysis | Cyclic pericyclic transition state | Classic, straightforward method; requires high temperatures. wikipedia.orgmasterorganicchemistry.com |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., acridinium), base, H-atom donor | Radical-based via single-electron transfer | Mild conditions; allows for direct double decarboxylation from the diacid. nih.gov |

| Krapcho Reaction | Anhydrous DMSO, LiCl, H₂O, heat (often microwave) | Nucleophilic attack by Cl⁻ on the ester | Effective for decarboxylating malonic esters directly to the monoester. organic-chemistry.org |

| Enzymatic | Microorganism (e.g., Alcaligenes bronchisepticus) | Enzyme-catalyzed | Enantioselective for prochiral substrates; high substrate specificity. bohrium.com |

Knoevenagel Condensation and Related Carbonyl Additions

The alpha-carbon of this compound is activated by two adjacent electron-withdrawing carbonyl groups, making it a classic substrate for Knoevenagel condensation and related reactions. wikipedia.org

Reactivity Profiles with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the malonic ester to form an enolate but not so strong as to induce self-condensation of the carbonyl compound. wikipedia.orgthermofisher.com

Generally, aldehydes are significantly more reactive than ketones in Knoevenagel condensations. thermofisher.com The reaction with this compound would involve the formation of a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product.

A variation known as the Doebner modification involves the reaction of a malonic acid (the hydrolyzed form of the ester) with a carbonyl compound in the presence of pyridine. wikipedia.org This procedure is often accompanied by decarboxylation, leading directly to an α,β-unsaturated carboxylic acid. wikipedia.org

Table 2: General Reactivity in Knoevenagel Condensation

| Carbonyl Substrate | General Reactivity | Typical Catalyst | Notes |

|---|---|---|---|

| Aromatic Aldehydes | High | Piperidine, Pyridine | Often used as benchmark substrates. thermofisher.com |

| Aliphatic Aldehydes | High | Weakly basic amines | Can be prone to self-condensation if a strong base is used. wikipedia.org |

| Ketones | Moderate to Low | Piperidine, Lewis Acids | Slower reaction rates compared to aldehydes due to steric hindrance and lower electrophilicity. thermofisher.com |

Strategic Use in Annulation and Cyclization Reactions

The products of the Knoevenagel condensation are valuable intermediates in organic synthesis, particularly for constructing cyclic systems. nih.gov The α,β-unsaturated system in the product is a Michael acceptor and can participate in subsequent annulation (ring-forming) reactions.

For instance, an intramolecular version of the malonic ester synthesis, known as the Perkin alicyclic synthesis, occurs when a malonate is reacted with a dihalide, leading to the formation of cycloalkylcarboxylic acids. wikipedia.org Furthermore, 2-substituted malonic acid derivatives are versatile reagents for cyclocondensation reactions with dinucleophiles to afford five-, six-, and seven-membered heterocyclic rings. nih.gov A sequence involving a Knoevenagel condensation followed by an intramolecular cyclization can provide access to complex structures like indene (B144670) derivatives. nih.gov The reactivity of the Knoevenagel adduct allows it to act as a precursor for these transformations, expanding the synthetic utility of the initial malonic ester.

Hydrolysis and Transesterification Interconversions of the Ethyl Ester

The ester functionality in this compound is a key site for chemical transformations, primarily hydrolysis and transesterification.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid can be achieved through hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. lumenlearning.comchemguide.co.uk The reaction is typically driven to completion by using a large excess of water. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, ultimately producing an alcohol and a carboxylate salt. lumenlearning.com To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

For substituted malonic esters, hydrolysis is often the prerequisite step for thermal decarboxylation. jove.com However, for certain substrates, particularly those with bulky or strongly electron-withdrawing groups, hydrolysis can be challenging and may be accompanied by spontaneous decarboxylation, even under mild conditions. beilstein-journals.orgbeilstein-journals.org

Transesterification: This process involves converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, the ethyl group can be replaced by another alkyl group (e.g., methyl, tert-butyl) by reacting it with a different alcohol under acidic or basic conditions. organic-chemistry.org

Under basic conditions , an alkoxide (e.g., sodium methoxide) acts as a nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To avoid competing hydrolysis, anhydrous conditions are necessary. It is also important to match the alkoxide base to the desired alcohol to prevent a mixture of products. wikipedia.org

Under acidic conditions , the reaction proceeds by protonating the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used as the solvent to drive the equilibrium. masterorganicchemistry.comresearchgate.net

Functionalization Reactions of the Phenoxyethyl Moiety

The phenoxyethyl group offers two primary sites for chemical modification: the aromatic phenoxy ring and the ether bond. These sites allow for a range of reactions that can alter the molecule's properties and lead to the synthesis of various derivatives.

The phenoxy group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS) reactions. The ether oxygen atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (carbon 2 and 6) and para (carbon 4) to the ether linkage. This is due to the resonance stabilization of the carbocation intermediate formed during the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. While specific studies on this compound are limited, the reactivity can be inferred from studies on analogous phenoxy compounds.

Nitration: The introduction of a nitro group (-NO2) onto the phenoxy ring is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction with 2-phenoxymethanesulfonanilide, a related compound, demonstrates that nitration occurs selectively at the para position.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) on the phenoxy ring can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. For phenoxyacetic acid derivatives, chlorination can be achieved by introducing chlorine gas in the presence of a catalyst.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring, typically using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgkhanacademy.orgorganic-chemistry.orgsigmaaldrich.comresearchgate.net The ketone product is generally less reactive than the starting material, preventing multiple acylations. wikipedia.org For aromatic ethers, this reaction can lead to the formation of monoacylated products. organic-chemistry.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Phenoxy Ring

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl(2-(4-nitrophenoxy)ethyl)propanedioic acid |

| Bromination | Br₂, FeBr₃ | Ethyl(2-(4-bromophenoxy)ethyl)propanedioic acid and Ethyl(2-(2-bromophenoxy)ethyl)propanedioic acid |

| Acylation | CH₃COCl, AlCl₃ | Ethyl(2-(4-acetylphenoxy)ethyl)propanedioic acid |

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions. The most common method for cleaving aryl alkyl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). stackexchange.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. stackexchange.comlibretexts.org In the case of this compound, the carbon attached to the phenoxy group is primary, and a phenyl cation is unstable. Therefore, the reaction is expected to proceed via an Sₙ2 mechanism. stackexchange.com

The first step in the acidic cleavage is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (a phenol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the ethyl group in a concerted Sₙ2 fashion. This results in the cleavage of the C-O bond, yielding a phenol (B47542) and a halo-substituted ethylmalonic ester. It is important to note that substitution does not occur at the sp²-hybridized carbon of the benzene (B151609) ring. stackexchange.com

Table 2: Products of Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Expected Products |

|---|---|---|

| Concentrated HBr | Reflux | Phenol and Ethyl(2-bromoethyl)propanedioic acid |

| Concentrated HI | Reflux | Phenol and Ethyl(2-iodoethyl)propanedioic acid |

Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 2 Phenoxyethyl Propanedioic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), revealing adjacent protons.

¹³C NMR: Would determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl(2-phenoxyethyl)propanedioic Acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (Ar-H) | 6.8 - 7.3 | Multiplet |

| Methylene (B1212753) (-O-CH₂-) | ~4.1 | Triplet |

| Methylene (-CH₂-CH-) | ~2.2 | Triplet |

| Methine (-CH-) | ~3.8 | Triplet |

| Ethyl Ester (-O-CH₂-CH₃) | ~4.2 | Quartet |

| Ethyl Ester (-O-CH₂-CH₃) | ~1.2 | Triplet |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the ethyl group and the phenoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. It would be essential for connecting the phenoxy group to the ethyl chain and linking this entire side chain to the propanedioic acid backbone.

Solid-State NMR for Polymorphism and Conformation Analysis

If this compound is a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where molecules tumble rapidly, ssNMR can detect subtle differences in the chemical environment caused by crystal packing (polymorphism) and the specific folded shape (conformation) of the molecule in the solid state.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of the compound with high precision, allowing for the unambiguous confirmation of its molecular formula (C₁₃H₁₆O₅). Subsequent fragmentation analysis (MS/MS) would involve breaking the molecule apart and analyzing the masses of the resulting fragments. This helps to confirm the connectivity of the structural units, such as the loss of the ethyl ester group or the cleavage of the phenoxyethyl side chain.

Table 2: Predicted Key Fragments in Mass Spectrometry

| m/z (mass-to-charge) | Possible Fragment Identity |

| 252.09 | [M]⁺ (Molecular Ion) |

| 207.07 | [M - OCH₂CH₃]⁺ |

| 149.06 | [M - COOCH₂CH₃ - H]⁺ |

| 121.06 | [C₈H₉O]⁺ (Phenoxyethyl fragment) |

| 94.04 | [C₆H₆O]⁺ (Phenol) |

| 77.04 | [C₆H₅]⁺ (Phenyl) |

Note: This table is predictive and not based on experimental data.

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: Would show strong characteristic absorptions for the carboxylic acid O-H stretch (a very broad band), the C=O stretches of both the carboxylic acid and the ester, and the C-O stretches of the ether and ester groups.

Raman Spectroscopy: Complements IR spectroscopy. It would be particularly useful for identifying vibrations of the aromatic ring.

X-ray Crystallography for Definitive Solid-State Structural Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It is considered the gold standard for structural elucidation.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if applicable)

The structure of this compound contains a chiral center at the carbon atom of the propanedioic acid backbone that is substituted with the phenoxyethyl group. Therefore, the compound can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be necessary to study the stereochemistry of the molecule if a single enantiomer were isolated. These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light, which can be used to determine the enantiomeric purity and potentially the absolute configuration (the actual R or S arrangement of the atoms at the chiral center).

Theoretical and Computational Studies on Ethyl 2 Phenoxyethyl Propanedioic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods, such as Density Functional Theory (DFT), provide deep insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's physical and chemical behavior. physchemres.org

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. lumenlearning.comlibretexts.org For a flexible molecule like ethyl(2-phenoxyethyl)propanedioic acid, numerous conformers exist due to rotations around the C-C and C-O single bonds in the phenoxyethyl and ethyl ester groups.

The study would involve a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. The most stable conformation is the one with the lowest potential energy, where steric hindrance and torsional strain are minimized. libretexts.org For example, the bulky phenoxyethyl group and the ethyl ester groups will arrange themselves to minimize unfavorable steric interactions. A computational analysis could confirm and quantify the spatial relationships and distances between key functional groups in various conformations. nih.gov

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data to illustrate the expected output of a conformational analysis study.

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle (°C) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 178.5 | 75.3 |

| B | 5.20 | 65.2 | 15.1 |

| C | 8.50 | -68.9 | 9.6 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more likely to be reactive. physchemres.org

For this compound, the HOMO would likely be localized on the electron-rich phenoxy group and the oxygen atoms of the carboxylic acid function. quora.com The LUMO would likely be centered on the carbonyl carbons of the ester and carboxylic acid groups, which are electrophilic centers. libretexts.orgquora.com Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound This table presents hypothetical data calculated using a DFT method (e.g., B3LYP/6-31G) to illustrate FMO analysis.*

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -1.20 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests moderate kinetic stability |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experiments alone. rsc.orgnih.gov This involves mapping the energy profile of a reaction from reactants to products.

A key step in synthesizing this compound might involve the alkylation of a malonic ester derivative with a phenoxyethyl halide. Computational methods can be used to locate the transition state (TS) for this S(_N)2 reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure reveals the geometry of the molecule at the peak of the energy barrier. By analyzing the TS, chemists can understand the steric and electronic factors that control the reaction rate.

Table 3: Illustrative Calculated Parameters for a Hypothetical Synthetic Step This table provides hypothetical kinetic and thermodynamic data for the alkylation step in the synthesis of the title compound.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Activation Energy (E(_a)) | 85 kJ/mol | Suggests the reaction proceeds at a moderate rate at room temperature. |

| Reaction Enthalpy (ΔH) | -45 kJ/mol | Indicates the reaction is exothermic and thermodynamically favorable. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. escholarship.org

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict H and C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov Discrepancies between computed and experimental shifts can often be resolved by considering different conformers and their Boltzmann-weighted average, as the observed spectrum is an average over all populated conformations. github.io

Similarly, the calculation of vibrational frequencies (infrared spectroscopy) can help identify characteristic functional groups. The computed frequencies correspond to specific molecular motions (stretching, bending) and can be compared to an experimental IR spectrum to support structural assignment.

Table 4: Hypothetical Predicted vs. Experimental H NMR Chemical Shifts (ppm) This table illustrates a comparison that could be made to validate the structure of this compound. Experimental values are hypothetical.

| Proton Group | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| -COOH | 11.5 | 11.4 |

| Aromatic (ortho) | 6.95 | 6.92 |

| -OCH(_2)- | 4.15 | 4.12 |

| Ester -OCH(_2)- | 4.25 | 4.21 |

| Ester -CH(_3) | 1.30 | 1.28 |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific area of molecular dynamics (MD) simulations for this compound. At present, there are no published studies dedicated to the detailed simulation of its intermolecular interactions or the explicit effects of solvents on its conformational behavior and energetic profile.

Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing valuable insights into molecular behavior. For a compound like this compound, such simulations could theoretically elucidate several key properties:

Solvent Effects: By simulating the compound in various solvent environments (e.g., water, ethanol (B145695), dimethyl sulfoxide), researchers could understand how the solvent influences the molecule's three-dimensional structure, flexibility, and the accessibility of its functional groups. This is crucial for predicting its behavior in different chemical environments.

While general principles of molecular dynamics are well-established, the absence of specific research on this compound means that no empirical data from simulations can be presented. The generation of such data would require a dedicated computational study, which has not been undertaken or reported in the available scientific literature.

Future research in this area would be invaluable for building a more complete understanding of the physicochemical properties of this compound at the molecular level.

Applications of Ethyl 2 Phenoxyethyl Propanedioic Acid As a Synthetic Building Block and Intermediate

Precursor in the Total Synthesis of Complex Organic Molecules

The malonic ester moiety within Ethyl(2-phenoxyethyl)propanedioic acid is a classical synthon for the introduction of a two-carbon unit in the synthesis of more elaborate molecules. The acidic methylene (B1212753) proton, flanked by two electron-withdrawing ester groups, can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of total synthesis.

The phenoxyethyl side chain introduces additional functionality and steric bulk, which can be exploited to influence the stereochemical outcome of reactions or to serve as a handle for further transformations. While specific total syntheses employing this exact molecule are not extensively documented in mainstream literature, the principles of malonic ester synthesis are widely applied. For instance, substituted malonates are key intermediates in the synthesis of a wide range of natural products and pharmaceutically active compounds. The phenoxyethyl group can be envisioned as a precursor to a variety of functional groups or as a stable structural element in the final target molecule.

Table 1: Key Reactions of this compound in Synthesis

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | α-Substituted malonic ester | Introduction of diverse side chains |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound | Precursor to cyclic systems |

| Acylation | Acyl chloride (RCOCl) | β-Ketoester | Building block for heterocycles |

Role in the Construction of Diverse Heterocyclic Frameworks

Substituted malonic esters are renowned for their utility in the synthesis of a vast array of heterocyclic compounds. This compound is a prime candidate for such transformations, where the two ester functionalities can undergo condensation reactions with various dinucleophilic reagents.

One of the most classic applications of malonic esters is in the synthesis of barbiturates and their derivatives, which are of significant medicinal importance. wikipedia.org The reaction of a substituted malonic ester with urea (B33335) or thiourea (B124793) in the presence of a strong base leads to the formation of the corresponding barbituric or thiobarbituric acid. The phenoxyethyl substituent at the 5-position of the barbiturate (B1230296) ring would impart specific lipophilic and pharmacokinetic properties to the resulting molecule.

Furthermore, condensation reactions with other dinucleophiles can lead to a variety of other heterocyclic systems. For example, reaction with hydrazines can yield pyrazolidinediones, while reaction with hydroxylamine (B1172632) can produce isoxazolidinediones. The versatility of the malonic ester core of this compound makes it a valuable precursor for generating libraries of heterocyclic compounds for drug discovery and other applications.

Utility in the Formation of Substituted Carbocyclic Systems

The principles of malonic ester chemistry also extend to the synthesis of carbocyclic rings. Intramolecular reactions of appropriately functionalized derivatives of this compound can be employed to construct cyclic systems. A common strategy involves the dialkylation of the malonic ester with a dihaloalkane, followed by an intramolecular cyclization to form a cycloalkanedicarboxylic acid derivative. wikipedia.org Subsequent decarboxylation can then yield the corresponding cycloalkanecarboxylic acid. This approach, known as the Perkin alicyclic synthesis, is effective for the formation of three- to six-membered rings. wikipedia.org

For instance, if the phenoxyethyl group of this compound were to be modified to contain a leaving group at a suitable position, intramolecular alkylation could lead to the formation of a carbocyclic ring fused to the malonic ester moiety.

Another powerful technique for forming cyclic structures is ring-closing metathesis (RCM). wikipedia.org If the phenoxyethyl side chain were to be further elaborated to include a terminal alkene, an intramolecular RCM reaction with another alkene-containing substituent on the malonic ester could be utilized to form macrocycles or other complex ring systems.

Application as a Monomer or Modifier in Polymer and Materials Science

While not a conventional monomer for common polymerization techniques, the structural motifs within this compound suggest potential applications in polymer and materials science. The presence of two ester groups allows for its incorporation into polyester (B1180765) chains through polycondensation reactions with diols. The phenoxyethyl side chain would then act as a pendant group, influencing the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. The synthesis of aromatic polyesters from malonic acid derivatives has been explored, indicating the feasibility of this approach. researchgate.net

Furthermore, the phenoxy group can be functionalized to introduce polymerizable groups. For example, the introduction of a vinyl or acryloyl group onto the phenyl ring would transform the molecule into a functional monomer. Such monomers can be copolymerized with other monomers to create polymers with tailored properties. The incorporation of phenoxy-containing monomers is known to impact the properties of the resulting polymers. While direct studies on this compound in this context are limited, the use of related compounds like 2-Phenoxy Ethyl Acrylate in the synthesis of polymer networks has been demonstrated, suggesting the potential for similar applications.

Development of Chemically Modified Analogues for Diverse Applications

The structure of this compound lends itself to a wide range of chemical modifications to generate analogues with diverse properties and applications. The reactivity of the malonic ester allows for the introduction of a second substituent at the α-carbon, leading to a variety of disubstituted derivatives.

Moreover, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or selectively hydrolyzed to a monoacid monoester. These carboxylic acid derivatives can then be converted into a range of other functional groups, such as acid chlorides, amides, and other esters, further expanding the chemical space accessible from this starting material.

The phenoxy group also provides a site for modification. Electrophilic aromatic substitution reactions on the phenyl ring can introduce a variety of substituents, such as nitro, halogen, or alkyl groups. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which can be particularly important in the development of new pharmaceutical intermediates and biologically active compounds. The synthesis of pharmaceutical intermediates is a major application of malonic ester derivatives. nbinno.comnbinno.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Barbituric acid |

| Thiobarbituric acid |

| Pyrazolidinedione |

| Isoxazolidinedione |

| Cycloalkanedicarboxylic acid |

| Cycloalkanecarboxylic acid |

Future Research Directions and Emerging Opportunities for Substituted Propanedioic Acid Esters

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies. For substituted propanedioic acid esters, this translates to the development of pathways that minimize waste and maximize the incorporation of all reactant atoms into the final product. Traditional methods, such as the malonic ester synthesis, while effective, often involve the use of stoichiometric bases and generate significant salt byproducts.

Future research will likely focus on catalytic approaches that avoid the need for stoichiometric reagents. For instance, the development of catalytic C-H activation methods for the direct functionalization of the methylene (B1212753) group of propanedioic acid esters would represent a significant leap forward in atom economy. Additionally, exploring the use of renewable starting materials and environmentally friendly solvents will be crucial in enhancing the sustainability of these synthetic routes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the synthesis of substituted propanedioic acid esters. Key areas of exploration include:

Asymmetric Catalysis: The synthesis of chiral substituted propanedioic acid esters is of great importance, particularly in the pharmaceutical industry. The development of new chiral catalysts, including organocatalysts and transition-metal complexes, that can achieve high enantioselectivity in the alkylation and other functionalization reactions of propanedioic acid esters is a major research focus.

Photoredox Catalysis: This rapidly emerging field offers new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Exploring the use of photoredox catalysis for the synthesis of complex substituted propanedioic acid esters could lead to the discovery of novel and previously inaccessible molecular architectures.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions. The use of engineered enzymes for the synthesis of substituted propanedioic acid esters could provide a highly sustainable and efficient alternative to traditional chemical methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. The integration of the synthesis of substituted propanedioic acid esters with flow chemistry platforms can lead to:

Increased Efficiency and Safety: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, enabling reactions to be run at higher temperatures and pressures safely. This can significantly reduce reaction times and improve yields.

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new synthetic methods and novel compounds. This is particularly valuable for the rapid optimization of catalytic reactions.

On-Demand Synthesis: Flow chemistry allows for the on-demand production of substituted propanedioic acid esters, eliminating the need for the storage of large quantities of potentially unstable intermediates.

Discovery of Unprecedented Chemical Transformations and Reactivities

While the classical reactivity of propanedioic acid esters is well-established, there is still significant potential for the discovery of new and unexpected chemical transformations. Future research in this area may focus on:

Novel Cyclization Reactions: Developing new methods for the construction of carbocyclic and heterocyclic rings using substituted propanedioic acid esters as key building blocks. This could involve the exploration of novel transition-metal-catalyzed cycloaddition or annulation reactions.

Domino and Cascade Reactions: Designing elegant and efficient one-pot reactions that involve a series of transformations, initiated by a single event, to rapidly build molecular complexity from simple propanedioic acid ester precursors.

Exploiting Unique Electronic Properties: Investigating the reactivity of propanedioic acid esters bearing unconventional substituents that can impart unique electronic properties, leading to novel reaction pathways.

Advanced Computational Modeling for De Novo Design and Retrosynthetic Analysis

Computational chemistry has become an indispensable tool in modern organic synthesis. For substituted propanedioic acid esters, advanced computational modeling can be applied to:

De Novo Design: Using computational algorithms to design novel substituted propanedioic acid esters with desired properties. This can involve the use of machine learning and artificial intelligence to predict the biological activity or material properties of virtual compounds.

Retrosynthetic Analysis: Employing computational tools to assist in the planning of synthetic routes to complex target molecules containing a substituted propanedioic acid ester moiety. These tools can help to identify the most efficient and practical synthetic pathways.

Mechanism Elucidation: Using quantum mechanical calculations to gain a deeper understanding of the mechanisms of reactions involving propanedioic acid esters. This knowledge can be used to design more efficient catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl(2-phenoxyethyl)propanedioic acid, and what critical parameters must be controlled during synthesis?

- Methodological Answer : The compound can be synthesized via esterification or alkylation reactions. For example, Friedel-Crafts alkylation (analogous to 2-(4-Ethylphenyl)propanoic acid synthesis) requires anhydrous conditions and precise temperature control (50–80°C) to avoid side reactions like hydrolysis or unintended substitutions . Key parameters include:

- Catalyst selection (e.g., Lewis acids like AlCl₃).

- Solvent purity (e.g., dry dichloromethane or toluene).

- Stoichiometric ratios of reactants to minimize byproducts.

- Characterization : Post-synthesis, validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 4.2–4.5 ppm for phenoxyethyl linkages) .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocol :

- Engineering controls : Use fume hoods to limit airborne exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respirators compliant with NIOSH P95 or EU EN 143 standards .

- Emergency measures : Install eyewash stations and emergency showers. Decontaminate spills with inert adsorbents (e.g., vermiculite) .

Q. What are the primary applications of this compound in chemical research?

- Research Applications :

- Organic synthesis : Acts as a precursor for malonate derivatives (e.g., barbiturates via condensation with urea, as seen in phenobarbital synthesis) .

- Polymer chemistry : Serves as a monomer for ester-based polymers due to its dual reactive sites .

- Biological studies : Investigated for enzyme inhibition (e.g., acetylcholinesterase) using structure-activity relationship (SAR) models .

Advanced Research Questions

Q. How can side reactions during the synthesis of this compound be mitigated?

- Optimization Strategies :

- Temperature modulation : Maintain reaction temperatures below 80°C to prevent thermal decomposition of the phenoxyethyl group .

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product from di-ester byproducts .

- In-situ monitoring : Employ FTIR to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) for real-time reaction progress .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

- Analytical Challenges :

- Matrix interference : Co-elution with polar impurities in biological samples.

- Solution : Use reverse-phase HPLC with a C18 column and a gradient elution (water/acetonitrile + 0.1% formic acid) to improve resolution .

- Detection limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or employ high-resolution mass spectrometry (HRMS) with m/z accuracy <5 ppm .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability Profile :

- Thermal stability : Decomposes above 150°C, producing phenyl vinyl ether and malonic acid derivatives .

- Photostability : UV exposure (254 nm) induces ester bond cleavage; store in amber glass at 4°C .

- Hydrolytic degradation : Susceptible to alkaline hydrolysis (pH >9); monitor via pH-stat titration .

Q. What computational models are effective in predicting the reactivity of this compound with nucleophiles?

- Computational Approaches :

- DFT calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the ester carbonyl group .

- Molecular docking : Predict binding affinities with enzymes (e.g., lipases) using AutoDock Vina .

- Retrosynthesis tools : Leverage AI platforms (e.g., Pistachio, Reaxys) to propose novel synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.